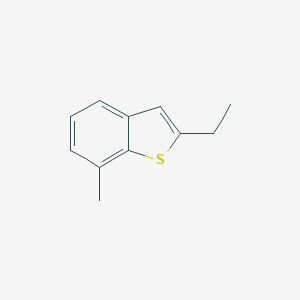

2-Ethyl-7-methyl-1-benzothiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16587-43-2 |

|---|---|

Molecular Formula |

C11H12S |

Molecular Weight |

176.28 g/mol |

IUPAC Name |

2-ethyl-7-methyl-1-benzothiophene |

InChI |

InChI=1S/C11H12S/c1-3-10-7-9-6-4-5-8(2)11(9)12-10/h4-7H,3H2,1-2H3 |

InChI Key |

RVZQNRZFJUGDMH-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=CC=CC(=C2S1)C |

Canonical SMILES |

CCC1=CC2=CC=CC(=C2S1)C |

Synonyms |

2-Ethyl-7-methylbenzo[b]thiophene |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Ethyl 7 Methyl 1 Benzothiophene and Analogues

Electrophilic Substitution Reactions on the Benzothiophene (B83047) Ring

The benzothiophene core is an aromatic system that undergoes electrophilic aromatic substitution. The fusion of the benzene (B151609) and thiophene (B33073) rings results in a nuanced reactivity profile compared to the individual parent heterocycles. chemicalbook.com In general, electrophilic substitution in benzothiophenes is less facile than in thiophene itself but is more complex than in benzene, often yielding a mixture of products due to modest regioselectivity. chemicalbook.com

The position of electrophilic attack on the 2-Ethyl-7-methyl-1-benzothiophene ring is dictated by the combined directing effects of the fused ring system and the two alkyl substituents. For the unsubstituted benzo[b]thiophene, electrophilic substitution preferentially occurs at the C3 position of the electron-rich thiophene ring. chemicalbook.com However, the presence of substituents on the ring can alter this preference.

In this compound, the C2 and C7 positions are occupied. The key directing influences are:

The Benzothiophene Nucleus: Intrinsically directs electrophiles to the C3 position.

C2-Ethyl Group: An electron-donating group that activates the ring. Its steric bulk may slightly hinder attack at the adjacent C3 position.

C7-Methyl Group: An electron-donating group that activates the benzene portion of the molecule, specifically at the ortho (C6) and para (C5, C3a) positions.

For common electrophilic substitution reactions like nitration and Friedel-Crafts acetylation, a mixture of products can be anticipated. The primary sites of reaction would be the C3 position on the thiophene ring and the C6 position on the benzene ring, as these are the most electronically activated and accessible sites.

Table 1: Predicted Regioselectivity of Electrophilic Attack

| Reaction | Reagents | Expected Major Products | Rationale |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Ethyl-7-methyl-3-nitro-1-benzothiophene and 2-Ethyl-7-methyl-6-nitro-1-benzothiophene | The C3 position is electronically favored for the benzothiophene system. The C7-methyl group activates the C6 position on the benzene ring. youtube.comlibretexts.org |

| Acetylation | CH₃COCl / AlCl₃ | 2-Ethyl-3-acetyl-7-methyl-1-benzothiophene and 2-Ethyl-6-acetyl-7-methyl-1-benzothiophene | Similar to nitration, attack occurs at the activated C3 and C6 positions. Friedel-Crafts reactions are sensitive to activating groups. wikipedia.orglibretexts.org |

Studies on related dialkyl-substituted systems and computational analyses confirm that the regioselectivity of electrophilic nitration is a complex outcome of electronic effects, steric hindrance, and reaction conditions. frontiersin.orgnih.gov

The mechanism for electrophilic aromatic substitution on the benzothiophene ring follows the well-established addition-elimination pathway. This process involves two principal steps:

Formation of the Sigma Complex (Arenium Ion): The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺). This initial addition breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The formation of this complex is typically the rate-determining step. nih.gov

Restoration of Aromaticity: A base present in the reaction mixture removes a proton from the sp³-hybridized carbon atom where the electrophile has attached. This elimination step restores the stable aromatic π-system and yields the substituted product. nih.gov

For an attack at the C3 position of this compound, the mechanism can be visualized as the formation of a sigma complex where the positive charge is delocalized over the benzothiophene system, including the sulfur atom, which helps to stabilize the intermediate.

Metalation Reactions and Their Synthetic Utility

Metalation, particularly lithiation using organolithium reagents like n-butyllithium (n-BuLi), is a powerful synthetic tool for functionalizing benzothiophenes. chemicalbook.com The reaction involves the deprotonation of the most acidic C-H bond to form an organometallic intermediate, which can then be quenched with various electrophiles to introduce a wide range of substituents.

For unsubstituted benzo[b]thiophene, lithiation occurs selectively at the C2 position. chemicalbook.com However, in this compound, the C2 position is blocked by the ethyl group. In such cases, metalation typically occurs at one of two sites:

The Benzylic position of the C2-ethyl group: The protons on the carbon adjacent to the thiophene ring (α-carbon) are acidic and can be removed by a strong base.

The Benzene Ring: The C7-methyl group directs lithiation to the ortho C6 position.

Research on the lithiation of similar substituted heterocycles shows that the outcome can be a competitive process, with the precise location of metalation depending on the base used, reaction temperature, and solvent. nih.gov The resulting lithiated species are valuable intermediates in organic synthesis, enabling the creation of new carbon-carbon and carbon-heteroatom bonds, thus allowing for the construction of more complex molecules.

C-S Bond Cleavage and Desulfurization Mechanisms

The cleavage of the carbon-sulfur bond in benzothiophenes is a critical process, particularly in the context of hydrodesulfurization (HDS) in the petroleum industry and in synthetic organic chemistry for skeleton reconstruction. chemspider.com

The strength of a chemical bond can be quantified by its bond dissociation energy (BDE), which is the standard enthalpy change required to cleave the bond homolytically into two radical fragments. wikipedia.org The C–S bonds within the thiophene ring of benzothiophene are relatively strong due to their incorporation into an aromatic system. However, they are generally weaker than C-C or C-H bonds in similar aromatic contexts.

Theoretical calculations and experimental data for related molecules provide insight into the energies involved. The BDE for C-S bonds in thiophenic compounds can vary, but they are in a range that allows for cleavage under pyrolytic conditions.

Table 2: Representative Bond Dissociation Energies (BDEs)

| Bond | Molecule | BDE (kcal/mol) | BDE (kJ/mol) |

|---|---|---|---|

| C-H (Ethane) | C₂H₆ | 101.1 | 423.0 wikipedia.org |

| C-C (Ethane) | C₂H₆ | ~88 | ~368 |

| C-S (Thiophenol) | C₆H₅S-H | ~79 | ~330 |

| C-S (generic) | Thiophenic compounds | 57-83 | 238-347 |

Note: Values are approximate and can vary based on the specific molecular structure and calculation method. nih.govrsc.org

The BDE is a crucial parameter for understanding the thermal stability and decomposition pathways of this compound. The cleavage of one of the two C-S bonds is often the initial step in its thermal decomposition.

During high-temperature processes like pyrolysis, the C-S bonds in this compound can rupture, initiating a cascade of radical reactions. The thermal cracking process typically involves a free radical mechanism that can be broken down into initiation, propagation, and termination steps.

Initiation: The process begins with the homolytic scission of the weakest bond, which is often a C-S bond, to form a biradical species.

Propagation: The initial radicals can undergo a series of transformations. Sulfur can be eliminated from the ring system, often forming sulfur-containing radicals like SH• and S•. These radicals can then combine with hydrogen radicals present in the pyrolysis environment to form stable gaseous products such as hydrogen sulfide (B99878) (H₂S), which is a major product of thiophenic compound pyrolysis.

Radical Interconversion: The carbon skeleton can also rearrange, leading to the formation of various hydrocarbon radicals. Resonance-stabilized radicals, such as those derived from the aromatic rings, play a significant role in particle formation and soot inception at high temperatures.

The presence of the ethyl and methyl substituents on the benzothiophene ring can influence the specific radical pathways by providing additional sites for hydrogen abstraction and subsequent β-scission reactions, potentially leading to a more complex product distribution compared to the pyrolysis of unsubstituted benzothiophene.

Hydrodesulfurization Processes and Refractory Behavior of Substituted Benzothiophenes

Hydrodesulfurization (HDS) is a critical catalytic process in the petroleum industry aimed at removing sulfur from fossil fuels to comply with environmental regulations and prevent catalyst poisoning in downstream refining processes. Substituted benzothiophenes, including this compound, are notable for their resistance to HDS, earning them the classification of "refractory" sulfur compounds.

The refractory nature of alkyl-substituted benzothiophenes stems from the steric hindrance imposed by the alkyl groups, which impedes the interaction between the sulfur atom and the active sites of the HDS catalyst. For compounds like this compound, the presence of alkyl substituents at both the C2 and C7 positions significantly impacts its reactivity. The ethyl group at the C2 position, adjacent to the sulfur atom, can sterically hinder the direct desulfurization (DDS) pathway, which involves the direct cleavage of the C-S bonds.

Research indicates that the HDS of benzothiophene and its alkylated derivatives proceeds through two primary reaction pathways:

Direct Desulfurization (DDS): This pathway involves the hydrogenolysis of the C-S bonds without prior hydrogenation of the aromatic ring, leading to the formation of ethylbenzene (B125841) and hydrogen sulfide.

Hydrogenation (HYD): This pathway involves the initial hydrogenation of the benzene ring of the benzothiophene molecule, followed by the cleavage of the C-S bonds. This route can produce compounds like ethylcyclohexane. acs.org

| Compound Type | Key Structural Feature | HDS Reactivity Characteristic | Primary HDS Pathway |

|---|---|---|---|

| Benzothiophene | Unsubstituted core | Moderately reactive | DDS and HYD |

| Alkyl-substituted Benzothiophenes | Steric hindrance from alkyl groups | Refractory (low reactivity) | HYD pathway often dominates |

| This compound | Alkyl groups at C2 and C7 | Expected to be highly refractory | HYD pathway likely preferred |

Nucleophilic Reactions and Their Impact on Benzothiophene Systems

The benzothiophene ring system, while aromatic, exhibits a range of reactivities, including participating in nucleophilic reactions. The sulfur atom, with its lone pairs of electrons, imparts significant nucleophilicity to the system. youtube.com This allows the benzothiophene core to react with various electrophiles.

One key area where the nucleophilic character of the sulfur in benzothiophene analogues is exploited is in their synthesis. For instance, a common strategy for constructing the benzothiophene skeleton involves the nucleophilic attack of a sulfur-containing precursor onto an electrophilic intermediate. A modern approach involves the reaction between aryne precursors and alkynyl sulfides. organic-chemistry.org In this method, the sulfur atom of the alkynyl sulfide acts as a nucleophile, adding to the highly reactive aryne intermediate, which is then followed by cyclization to form the benzothiophene ring. wikipedia.orgnih.gov

Furthermore, the benzothiophene system can be activated to enhance its reactivity towards nucleophiles. The oxidation of the sulfur atom to a sulfoxide (B87167) (benzothiophene S-oxide) creates an electrophilic sulfur center. orgoreview.com This sulfoxide can then undergo an "umpolung" or interrupted Pummerer-type reaction. orgoreview.com In this sequence, the activated S-O bond reacts with a nucleophilic coupling partner, which then rearranges to achieve C-C bond formation, typically at the C3 position of the benzothiophene ring. orgoreview.com This strategy has been successfully used to introduce both aryl and alkyl substituents onto the benzothiophene core under mild, metal-free conditions. orgoreview.com

The inherent nucleophilicity of sulfides is significantly greater than that of their oxygen counterparts (ethers), allowing them to react with alkyl halides to form sulfonium (B1226848) salts. youtube.com This reactivity extends to the sulfur atom in the benzothiophene ring, which can be targeted by strong electrophiles.

Rearrangement Reactions and Pericyclic Transformations

Benzothiophene systems and their derivatives can participate in a variety of rearrangement and pericyclic reactions, leading to diverse and complex molecular architectures. These reactions are characterized by a cyclic transition state and concerted bond reorganization.

Sigmatropic Rearrangements: A notable example is the pearson.compearson.com-sigmatropic rearrangement observed in the synthesis of C3-functionalized benzothiophenes. orgoreview.com This reaction often proceeds through an interrupted Pummerer reaction mechanism. After the initial formation of a benzothiophene S-oxide, it is activated and reacts with a nucleophile, such as an allyl silane, to form a key intermediate. This intermediate is perfectly poised to undergo a charge-accelerated pearson.compearson.com-sigmatropic rearrangement, which results in the highly regioselective formation of a new C-C bond at the C3 position. orgoreview.com

Electrocyclic Reactions: Electrocyclic reactions, a class of pericyclic reactions, involve the formation of a sigma bond between the ends of a conjugated pi system, leading to a cyclic product. youtube.com While specific examples directly involving this compound are not prevalent in the literature, the general principles apply. The thiophene ring within the benzothiophene structure is a conjugated system. Under thermal or photochemical conditions, related heterocyclic systems can undergo electrocyclization. For example, photochemical cycloaddition reactions of benzothiophene with dichloroethylene can lead to cyclobutane (B1203170) derivatives fused to the thiophene ring. youtube.com These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of pi electrons and the reaction conditions (thermal or photochemical). youtube.com

Cycloadditions: Benzothiophenes can also act as dienophiles or dienes in cycloaddition reactions, depending on the reaction partner. The thiophene ring can undergo cycloaddition, although its aromatic character can make it less reactive than non-aromatic dienes. Oxidative cycloaddition of thiophenes can be promoted by Lewis acids.

| Reaction Type | Description | Example in Benzothiophene Chemistry |

|---|---|---|

| Sigmatropic Rearrangement | A concerted reaction where a sigma bond migrates across a pi system. | pearson.compearson.com-Sigmatropic rearrangement for C3-alkylation of benzothiophene S-oxides. orgoreview.com |

| Electrocyclic Reaction | Intramolecular formation of a sigma bond between the termini of a conjugated system. | Photochemical reactions can induce cyclization, forming new fused rings. youtube.com |

| Cycloaddition | Two molecules combine to form a cyclic adduct. | Benzothiophene can react as a dienophile or diene with suitable partners. |

Reactivity of Peripheral Substituents (e.g., Ethyl and Methyl Groups)

The ethyl and methyl groups attached to the benzothiophene core of this compound have their own characteristic reactivity, which is influenced by the aromatic heterocyclic system to which they are attached. The carbon atoms directly bonded to the ring are known as benzylic positions.

Free-Radical Halogenation: The C-H bonds at the benzylic positions (the CH₂ of the ethyl group and the CH₃ of the methyl group) are weaker than typical alkane C-H bonds. This is because the homolytic cleavage of these bonds leads to the formation of a resonance-stabilized benzylic radical. ambeed.com This stabilization makes the benzylic positions susceptible to free-radical reactions, most notably side-chain halogenation.

When this compound is treated with a halogen, such as chlorine (Cl₂) or bromine (Br₂), in the presence of UV light or a radical initiator (like AIBN), substitution occurs preferentially at the benzylic positions rather than on the aromatic ring. ambeed.com The reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. ambeed.com For the 2-ethyl group, halogenation would primarily occur at the methylene (B1212753) (-CH₂-) carbon. Reagents like N-bromosuccinimide (NBS) are often used for selective benzylic bromination. ambeed.com

Oxidation: The alkyl substituents on the benzothiophene ring can also be oxidized. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize alkyl groups attached to aromatic rings to carboxylic acids, provided the benzylic carbon has at least one hydrogen atom. For this compound, the ethyl group could potentially be oxidized to a carboxylic acid group at the C2 position, and the methyl group could be oxidized to a carboxylic acid at the C7 position under harsh oxidative conditions. Milder oxidation might yield ketones. For instance, oxidation of the methylene group of the ethyl substituent could potentially form 2-acetyl-7-methyl-1-benzothiophene.

The reactivity of these peripheral groups provides a pathway for further functionalization of the this compound molecule, allowing for the synthesis of a wide range of derivatives.

Computational and Theoretical Investigations of 2 Ethyl 7 Methyl 1 Benzothiophene

Electronic Structure and Frontier Molecular Orbital (FMO) Theory Analysis

A complete analysis under this section would require specific calculations of the molecule's electronic properties.

HOMO-LUMO Gap and Stability Considerations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For 2-ethyl-7-methyl-1-benzothiophene, specific values for the HOMO and LUMO energies, and consequently the HOMO-LUMO gap, would need to be calculated using quantum chemical methods. Without these calculations, a quantitative discussion of its stability is not possible.

Charge Distribution and its Influence on Reactivity

The distribution of electron density within the this compound molecule would dictate its behavior in chemical reactions. A map of the molecular electrostatic potential (MEP) would reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For instance, the sulfur atom in the thiophene (B33073) ring is generally an electron-rich center, while the aromatic rings can also exhibit regions of high electron density. The ethyl and methyl substituents would also influence the charge distribution through inductive effects. A detailed analysis, however, would necessitate computational calculations such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis to assign partial charges to each atom. This information is currently unavailable for this specific compound.

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. Specific DFT studies on this compound would provide invaluable insights.

Geometry Optimization and Conformational Analysis

The first step in a DFT study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of this compound. Furthermore, a conformational analysis would be necessary to identify different spatial arrangements of the ethyl group and their relative energies. This would reveal the most likely conformation of the molecule under various conditions. Without dedicated DFT calculations, the precise geometric parameters and conformational preferences remain undetermined.

Reaction Mechanism Elucidation via DFT (e.g., Transition State Analysis, Energy Barriers, Kinetics)

DFT is instrumental in studying the mechanisms of chemical reactions. For this compound, this could involve investigating its behavior in reactions such as hydrodesulfurization, a critical process in the petroleum industry. DFT calculations could identify the structures of transition states, determine the energy barriers for different reaction pathways, and provide insights into the reaction kinetics. This would allow for a prediction of the most favorable reaction mechanism. The absence of such studies for this specific molecule means that any discussion of its reaction mechanisms would be purely speculative.

Thermodynamic and Kinetic Feasibility Assessments

By calculating the changes in Gibbs free energy and enthalpy for potential reactions involving this compound, DFT can be used to assess their thermodynamic feasibility. Similarly, the calculation of activation energies provides a measure of the kinetic feasibility of these reactions. This information is crucial for understanding and predicting the chemical behavior of the compound. As with the other areas, specific thermodynamic and kinetic data derived from DFT calculations for this compound are not currently published.

Reactivity Descriptors (e.g., Chemical Potential, Molecular Hardness, Electrophilicity, Fukui Functions)

Reactivity descriptors derived from Density Functional Theory (DFT) are instrumental in predicting the chemical behavior of molecules. nih.govresearchgate.net These descriptors, including chemical potential (μ), molecular hardness (η), electrophilicity (ω), and Fukui functions, offer a quantitative measure of a molecule's reactivity and selectivity. wikipedia.orgfaccts.descm.com

Chemical Potential, Molecular Hardness, and Electrophilicity:

Chemical Potential (μ): This descriptor indicates the tendency of a molecule to either donate or accept electrons. It is related to the negative of electronegativity. A higher chemical potential suggests a greater tendency to donate electrons.

Molecular Hardness (η): This property measures the resistance of a molecule to a change in its electron distribution. A larger hardness value implies greater stability and lower reactivity.

Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. It is a crucial descriptor for predicting the outcomes of reactions involving electrophiles.

Table 1: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.5 eV | Indicates the molecule's tendency to exchange electrons with its environment. |

| Molecular Hardness (η) | ELUMO - EHOMO | 5.0 eV | Suggests good stability and moderate reactivity. |

| Electrophilicity (ω) | μ2 / (2η) | 1.225 eV | Characterizes the molecule as a moderate electrophile. |

Fukui Functions:

Fukui functions provide information about the local reactivity within a molecule, identifying the specific atomic sites most susceptible to nucleophilic, electrophilic, or radical attack. wikipedia.orgresearchgate.netresearchgate.net The function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), f-(r) its propensity to donate an electron (electrophilic attack), and f0(r) its reactivity towards a radical. faccts.deresearchgate.net For this compound, one would expect the sulfur atom and specific carbon atoms in the thiophene and benzene (B151609) rings to exhibit distinct reactivity patterns based on the calculated Fukui functions.

Table 2: Illustrative Condensed Fukui Functions for Selected Atoms in this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| S1 | 0.15 | 0.08 | 0.115 |

| C2 | 0.25 | 0.12 | 0.185 |

| C3 | 0.05 | 0.20 | 0.125 |

| C7 | 0.08 | 0.15 | 0.115 |

These are hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping and Local Ionization Energy Analysis

Molecular Electrostatic Potential (MEP):

The MEP is a valuable tool for understanding the charge distribution within a molecule and predicting its interaction with other chemical species. rsc.orgmdpi.comrsc.org It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govpreprints.orgresearchgate.net For this compound, the MEP map would likely show a negative potential around the sulfur atom due to its lone pairs of electrons, and on the π-system of the aromatic rings, making these areas attractive for electrophiles.

Local Ionization Energy:

Local ionization energy provides information on the energy required to remove an electron from a specific point on the molecular surface. Regions with lower local ionization energy are more susceptible to electron loss and electrophilic attack. This analysis complements the MEP map by providing a more quantitative measure of the reactivity of different parts of the molecule.

Quantum Chemical Modeling for Spectroscopic Property Prediction

Quantum chemical calculations are widely used to predict various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). acs.orgresearchgate.netresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Illustrative Value |

| 1H NMR | Chemical Shift (δ) of methyl protons | 2.5 ppm |

| 13C NMR | Chemical Shift (δ) of C2 | 140 ppm |

| IR | C-S stretching frequency | 700 cm-1 |

| UV-Vis | λmax | 290 nm |

These are hypothetical values for illustrative purposes.

Computational Studies on Adsorption and Catalytic Interactions

Computational methods are essential for studying the adsorption of molecules onto surfaces and for elucidating catalytic reaction mechanisms. nih.govresearchgate.netacs.org For this compound, such studies are particularly relevant in the context of hydrodesulfurization (HDS), a crucial process in the petroleum industry for removing sulfur-containing compounds from fuels. nih.govgoogle.com

DFT calculations can be used to model the adsorption of this compound on the surface of various catalysts, such as those based on molybdenum sulfide (B99878) (MoS2) promoted by cobalt or nickel. These calculations can determine the preferred adsorption geometries, binding energies, and the electronic interactions between the molecule and the catalyst surface. samipubco.com Such studies can reveal how the ethyl and methyl substituents influence the adsorption process and the subsequent C-S bond cleavage, providing valuable insights for the design of more efficient HDS catalysts. cuny.edu

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Ethyl 7 Methyl 1 Benzothiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a fundamental technique in the characterization of organic compounds, providing unmatched detail about the carbon-hydrogen framework.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom within 2-Ethyl-7-methyl-1-benzothiophene. The chemical shift (δ) of a proton is dictated by the surrounding electron density, while spin-spin coupling between neighboring protons indicates their connectivity.

In a standard ¹H NMR spectrum of this compound, the aromatic protons on both the thiophene (B33073) and benzene (B151609) rings are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. Conversely, the protons of the ethyl and methyl groups will be located in the upfield region. The methylene (B1212753) protons (-CH2-) of the ethyl group should present as a quartet, coupled to the adjacent methyl protons, which in turn will appear as a triplet. The methyl group attached to the benzene ring will be observed as a singlet since it has no adjacent protons to couple with.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| H-3 | ~7.2 | d | ~5.5 |

| H-4 | ~7.3 | t | ~7.5 |

| H-5 | ~7.1 | d | ~7.5 |

| H-6 | ~7.0 | d | ~7.5 |

| CH₂ (ethyl) | ~2.9 | q | ~7.5 |

| CH₃ (methyl) | ~2.5 | s | - |

| CH₃ (ethyl) | ~1.4 | t | ~7.5 |

Note: These predicted values are based on typical chemical shift ranges for analogous benzothiophene (B83047) derivatives. Actual experimental values can fluctuate slightly based on the solvent and specific experimental conditions.

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy serves as a complementary technique to ¹H NMR, offering a detailed map of the carbon backbone of this compound. Every unique carbon atom in the molecule generates a distinct signal in the spectrum.

The aromatic carbons of the benzothiophene core are expected to resonate in the downfield portion of the ¹³C NMR spectrum (δ 120-145 ppm). The quaternary carbons, such as C-2, C-7, C-3a, and C-7a, will likely exhibit different chemical shifts from the protonated aromatic carbons. The aliphatic carbons of the ethyl and methyl substituents will be found in the upfield region (δ 15-30 ppm).

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C-2 | ~142 |

| C-3 | ~123 |

| C-3a | ~139 |

| C-4 | ~124 |

| C-5 | ~125 |

| C-6 | ~122 |

| C-7 | ~136 |

| C-7a | ~140 |

| CH₂ (ethyl) | ~25 |

| CH₃ (methyl) | ~21 |

| CH₃ (ethyl) | ~15 |

Note: These predicted values are derived from computational models and comparisons with similar structures. Actual experimental data may differ.

Advanced NMR Techniques (e.g., 2D-NMR, NOESY) for Structural Elucidation

COSY (Correlation Spectroscopy): A 2D-COSY experiment identifies correlations between protons that are coupled to each other. nih.gov For instance, it would display a cross-peak connecting the methylene and methyl protons of the ethyl group, confirming their direct linkage. It is also instrumental in tracing the connectivity of protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. youtube.com It is crucial for the definitive assignment of protonated carbons in the ¹³C NMR spectrum by linking them to their corresponding protons identified in the ¹H NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between carbons and protons that are separated by two or three bonds. youtube.com This is vital for identifying quaternary carbons and for confirming the positions of the ethyl and methyl substituents on the benzothiophene framework. For example, correlations between the protons of the methyl group at C-7 and carbons C-6, C-7, and C-7a would be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information regarding the spatial proximity of atoms. This technique can be used to confirm the substitution pattern by observing through-space interactions, for example, between the protons of the ethyl group at C-2 and the proton at C-3, or between the methyl protons at C-7 and the proton at C-6.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a potent analytical tool used to ascertain the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) delivers an exceptionally accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and, subsequently, the molecular formula of this compound. The calculated exact mass for C₁₁H₁₂S is 176.06597156 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this would serve as confirmation of the molecular formula.

Fragmentation Patterns and Isomeric Differentiation

In mass spectrometry, the molecular ion can fragment into smaller, characteristic charged pieces. The resulting fragmentation pattern acts as a molecular fingerprint, aiding in structural elucidation and the differentiation of isomers. nih.govnih.gov

For this compound, a likely fragmentation pathway involves the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group through benzylic cleavage, forming a stable benzothienylmethyl cation. This would produce a significant peak at an m/z of 161. Another potential fragmentation is the loss of an ethyl radical (•C₂H₅, 29 Da). The specific fragmentation pattern can help distinguish this compound from its isomers, such as those with different arrangements of the ethyl and methyl groups on the benzothiophene core. The relative intensities of the fragment ions can indicate the stability of the resulting carbocations, further assisting in isomeric differentiation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. For this compound, the IR spectrum would reveal characteristic absorption bands corresponding to its aromatic and aliphatic components.

The key functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretching: The C-H bonds on the benzene ring of the benzothiophene core will exhibit stretching vibrations in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the ethyl and methyl groups will show stretching vibrations in the range of 3000-2850 cm⁻¹.

Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic ring system will produce characteristic absorption peaks between 1600 cm⁻¹ and 1450 cm⁻¹.

C-H Bending: The bending vibrations of the C-H bonds in the alkyl substituents will appear in the 1470-1370 cm⁻¹ region.

Aromatic C-H Out-of-Plane Bending: These vibrations are indicative of the substitution pattern on the aromatic ring and typically appear in the 900-675 cm⁻¹ range.

C-S Stretching: The carbon-sulfur bond in the thiophene ring gives rise to a weaker absorption band, which can be more challenging to identify but is expected in the 700-600 cm⁻¹ region.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| Aliphatic C-H | 1470-1370 | Bending |

| Aromatic C-H | 900-675 | Out-of-Plane Bending |

| C-S | 700-600 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. It provides information about the electronic transitions within a molecule, particularly for conjugated systems. The benzothiophene core of this compound contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region.

The UV-Vis spectrum of the parent compound, benzothiophene, shows distinct absorption bands that are a result of π → π* electronic transitions within the aromatic system. researchgate.net The fusion of the benzene and thiophene rings creates an extended conjugated system compared to the individual rings, which results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. researchgate.net

For this compound, the presence of the ethyl and methyl substituents on the benzothiophene core is expected to cause further shifts in the absorption bands. Alkyl groups are known to be weakly electron-donating and can cause a slight bathochromic shift and a hyperchromic effect (an increase in absorption intensity). The precise positions of the absorption maxima (λmax) would be influenced by the solvent used for the analysis due to solvatochromic effects.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Expected λmax (nm) |

| π → π | ~230 |

| π → π | ~260 |

| π → π* | ~290-300 |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice.

For this compound, a single crystal XRD analysis would yield precise data on:

Bond Lengths and Angles: The exact distances between atoms and the angles between chemical bonds.

Crystal System and Space Group: The fundamental symmetry of the crystal lattice. For instance, related heterocyclic compounds have been found to crystallize in systems such as monoclinic with a specific space group like P2/c. researchgate.net

Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Molecular Conformation and Packing: The spatial arrangement of the molecule and how multiple molecules are packed together in the crystal.

Although a specific crystal structure for this compound is not published, the methodology for such an analysis is well-established. researchgate.net The successful growth of a high-quality single crystal would be a prerequisite for this characterization.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₂S |

| Formula Weight | 176.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1035 |

| Z (molecules per unit cell) | 4 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For this compound, TGA would provide information about its thermal stability and decomposition profile. The resulting TGA curve would show the temperature at which the compound begins to decompose and the temperature at which the maximum rate of decomposition occurs. The thermal stability of similar heterocyclic compounds has been investigated, with some being stable up to temperatures exceeding 250-300°C. mdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. For this compound, a DSC analysis would reveal its melting point (Tm) as a distinct endothermic peak. If the compound were amorphous, a glass transition temperature (Tg) would be observed as a step change in the baseline. The enthalpy of fusion can also be calculated from the area of the melting peak. Studies on related organic materials show that DSC can identify sharp melting points and other thermal events. mdpi.com

Table 4: Predicted Thermal Properties of this compound

| Property | Technique | Predicted Value/Information |

| Decomposition Temperature (Td) | TGA | > 200°C |

| Melting Point (Tm) | DSC | Sharp endothermic peak |

| Enthalpy of Fusion (ΔHf) | DSC | Calculable from peak area |

Surface Morphological Characterization (e.g., Atomic Force Microscopy (AFM))

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide images of surfaces at the nanoscale. It works by scanning a sharp tip at the end of a cantilever across the sample surface. The deflections of the cantilever are measured and used to create a three-dimensional topographical map of the surface.

If this compound were to be used in applications involving thin films or surface coatings, AFM would be an invaluable tool for characterizing its surface morphology. The information that could be obtained includes:

Surface Topography: High-resolution images of the surface, revealing features such as grain size, domains, and any crystalline structures.

Surface Roughness: Quantitative data on the roughness of the film, which can be important for applications in electronics or optics.

Phase Imaging: This AFM mode can provide information on the distribution of different components or phases on the surface based on their mechanical properties.

While there are no specific AFM studies on this compound in the available literature, the principles of AFM are broadly applicable to the characterization of organic materials deposited on a substrate.

Derivatives of 2 Ethyl 7 Methyl 1 Benzothiophene and Advanced Synthetic Applications

Design and Synthesis of Novel Benzothiophene (B83047) Derivatives

The creation of novel benzothiophene derivatives is a dynamic area of synthetic organic chemistry, driven by the need for new materials and pharmacologically active compounds. ktu.edu The design process often focuses on modifying the electronic and steric properties of the benzothiophene core by introducing various functional groups. A range of synthetic methodologies has been developed to achieve this, offering access to a diverse library of structures. malayajournal.org

Key synthetic strategies include:

Palladium-Catalyzed Cross-Coupling Reactions : Techniques such as Suzuki-Miyaura, Stille, and Sonogashira coupling are instrumental in forming new carbon-carbon bonds at specific positions on the benzothiophene ring. researchgate.netresearchgate.net These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, significantly expanding the accessible chemical space. For instance, 3-iodo-2-aryl-1-benzothiophenes can undergo further coupling reactions to yield a variety of 3-substituted derivatives. researchgate.net

Cyclization and Annulation Reactions : Many syntheses build the benzothiophene ring itself from acyclic precursors. Electrophilic cyclization of substrates like 2-{[2-(methylsulfanyl)phenyl]ethynyl}thiophenes using iodine is a common method. researchgate.net One-pot domino reactions, which combine multiple transformations in a single synthetic operation, provide an efficient and regioselective route to complex benzothiophenes from simple starting materials like thiophenones, malononitrile, and aromatic aldehydes. malayajournal.org The Newman-Kwart reaction is another important tool for forming the functionalized benzothiophene scaffold. researchgate.net

Base-Catalyzed Rearrangements : An efficient protocol for synthesizing benzothiophene derivatives involves a base-promoted propargyl-allenyl rearrangement, which is followed by cyclization and allyl migration to form the final product. researchgate.net

These synthetic approaches enable the precise design and construction of novel benzothiophene derivatives with specific functionalities, paving the way for their use in advanced applications. nih.govsrce.hr

Role as Building Blocks in Multicyclic and Fused Heterocyclic Systems (e.g., Benzothienopyridines, Benzothienopyrimidines)

The benzothiophene nucleus serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. These multicyclic structures often exhibit unique electronic properties and biological activities. Benzothienopyridines and benzothienopyrimidines are two important classes of fused systems derived from benzothiophene precursors.

The synthesis of these fused rings often relies on the strategic functionalization of the starting benzothiophene. A powerful method for constructing benzothieno[3,2-b]pyridines is the Friedlander annulation. nih.gov This reaction involves the condensation of a 3-amino-2-formylbenzothiophene derivative with a ketone or a 1,3-dione. nih.govresearchgate.net The reaction proceeds via a domino protocol, leading to the formation of the fused pyridine (B92270) ring. The necessary 3-amino-2-formyl benzothiophene precursors can be synthesized efficiently from readily available 2-fluorobenzonitrile (B118710) derivatives. nih.gov

Alternative strategies have also been developed. One such method involves a three-step sequence starting from a benzothiophene, which is converted to an azido (B1232118) derivative, then to an iminotriphenylphosphorane, and finally reacted with acrylaldehyde to form the benzothieno[3,2-b]pyridine ring system. nih.gov The development of these synthetic routes highlights the importance of benzothiophenes as key intermediates in the construction of elaborate, fused heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. researchgate.net

Strategies for Introducing Complex Functionalities onto the Benzothiophene Scaffold

Introducing complex functionalities onto the benzothiophene scaffold is crucial for fine-tuning its chemical and physical properties. ktu.edu Modern synthetic chemistry offers several advanced strategies to achieve regioselective functionalization, moving beyond simple substitutions to install intricate molecular architectures.

One powerful approach involves the use of organometallic intermediates. sci-hub.se For example, direct magnesiation or zincation of the benzothiadiazole scaffold, a related heterocycle, allows for subsequent Negishi cross-coupling reactions to introduce aryl or heteroaryl groups at specific positions. sci-hub.se Such metalation chemistry enables the regiospecific functionalization of otherwise unreactive C-H bonds. researchgate.net

Domino reactions and cascade sequences provide an elegant and efficient way to build complexity. A one-pot domino protocol can be used for the regioselective synthesis of novel benzothiophenes through a sequence of Knoevenagel condensation, Michael addition, intramolecular Thorpe-Ziegler cyclization, tautomerization, and elimination reactions. malayajournal.org Similarly, Lewis acid-catalyzed cascade annulation methods are employed to prepare functionalized polyaromatic heterocyclic compounds, including those fused to a benzothiophene core. nih.gov

Furthermore, late-stage functionalization allows for the modification of already-formed benzothiophene rings. This can include electrophilic aromatic substitution or the introduction of donor and acceptor π-substituents to tune molecular properties for specific applications. researchgate.net These advanced strategies provide chemists with the tools to create highly substituted and complex benzothiophene derivatives tailored for advanced materials and biological systems.

Applications in Materials Chemistry and Optoelectronic Systems (e.g., Organic Semiconductors, Covalent Organic Frameworks)

Benzothiophene derivatives are highly promising materials for a variety of applications in materials chemistry and optoelectronics, owing to their tunable electronic properties, high thermal stability, and potential for solution-processability. mdpi.comresearchgate.net They have been extensively studied as organic semiconductors and as building blocks for porous crystalline polymers like Covalent Organic Frameworks (COFs). mdpi.comrsc.org

Organic Semiconductors: Derivatives based on the researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) core are particularly noteworthy as high-performance organic semiconductors for Organic Field-Effect Transistors (OFETs). acs.orgresearchgate.net The rigid, planar structure of the BTBT system facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport. acs.org By modifying the BTBT core with different substituents, researchers can tune the material's properties. For example, the introduction of phenyl or alkylphenyl groups can enhance solubility and influence the molecular packing in thin films, leading to significantly improved charge carrier mobility. rsc.org Solution-processed OFETs based on dialkyl-BTBT derivatives have demonstrated hole mobilities exceeding 1.0 cm²/V·s, while some vacuum-deposited devices have achieved even higher values. acs.orgrsc.orgbohrium.com

Covalent Organic Frameworks (COFs): COFs are a class of porous crystalline polymers with high surface areas and tunable structures. rsc.org Benzothiophene-based building blocks have been successfully incorporated into COF architectures to create materials with novel functions. For instance, benzothiophene-based COFs have been designed as metal-free electrocatalysts for the selective synthesis of hydrogen peroxide (H₂O₂). rsc.org The electronic structure of the benzothiophene unit plays a critical role in the catalytic pathway. Researchers have also constructed benzotrithiophene-based COFs for use in energy storage applications, such as supercapacitors, and as sonosensitizers for sonodynamic therapy. acs.orgnih.gov In these materials, the extended π-conjugation and defined porosity of the framework are key to their performance.

Development of Conjugated Systems with Tunable Electronic Properties

A key advantage of the benzothiophene scaffold is the ability to systematically tune its electronic properties through synthetic modification. This control is essential for designing materials with specific functions, such as optimized energy levels for organic electronics or tailored absorption and emission spectra for optical applications. mdpi.comresearchgate.net

Several strategies are employed to modulate the electronic structure of benzothiophene-based conjugated systems:

Sulfur Oxidation : The thiophene (B33073) sulfur atom, typically an electron-donating group, can be oxidized to a sulfonyl group (SO₂). This transformation converts it into a strong electron-accepting moiety. mdpi.com This change significantly lowers the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to a reduced energy band gap and red-shifted absorption and emission spectra. mdpi.com

Introduction of Donor/Acceptor Groups : Attaching electron-donating or electron-withdrawing substituents to the benzothiophene core is a classic method for tuning its electronic properties. researchgate.net This approach allows for the creation of "push-pull" systems with significant intramolecular charge transfer character, which can enhance nonlinear optical properties and influence fluorescence. researchgate.net

Extension of π-Conjugation : The electronic properties can be systematically varied by extending the size of the π-conjugated system. This is achieved by fusing additional aromatic rings to the benzothiophene core, as seen in the progression from benzothiophene to derivatives like dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), or by attaching other conjugated groups. acs.org Increasing the conjugation length generally leads to a smaller HOMO-LUMO gap and a red-shift in optical absorption. rsc.org

Heteroatom Substitution : Replacing carbon atoms within the aromatic framework with other heteroatoms, such as phosphorus, can also be used to tune the electronic structure. The synthesis of benzobisthiaphospholes, phosphorus mimics of benzodithiophene, results in materials with significantly altered redox properties and redshifted UV/Vis spectra compared to their all-carbon or sulfur/nitrogen analogues. northwestern.edu

These strategies provide a powerful toolkit for the rational design of advanced functional materials based on the versatile benzothiophene scaffold.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethyl-7-methyl-1-benzothiophene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, using palladium catalysts. For example, analogous benzothiophene derivatives have been synthesized via thiophene ring annulation followed by alkylation or methylation at specific positions . Optimization should focus on solvent selection (e.g., THF or DMF), temperature control (60–100°C), and catalyst loading (1–5 mol%). Monitoring reaction progress via TLC or GC-MS ensures intermediate stability.

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Employ a combination of - and -NMR to confirm substituent positions and purity. Mass spectrometry (EI or ESI) verifies molecular weight, while IR spectroscopy identifies functional groups (e.g., C-S stretching at ~700 cm). For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) provides definitive structural confirmation .

Q. What strategies are effective for literature retrieval on benzothiophene derivatives?

- Methodological Answer : Use SciFinder or Reaxys with keywords like "this compound," "synthesis," and "spectroscopic characterization." Filter results by publication date (post-2010) and document type (peer-reviewed articles). Cross-reference citations in high-impact journals (e.g., Journal of Organic Chemistry) to identify foundational studies .

Advanced Research Questions

Q. How can discrepancies between experimental spectroscopic data and computational models be resolved?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts or IR spectra. Compare computational results with experimental data; deviations >5% may indicate conformational flexibility or crystal-packing effects. Refine computational parameters (e.g., solvent model, basis set) and validate using SC-XRD data .

Q. What crystallographic refinement protocols are recommended for analyzing this compound derivatives?

- Methodological Answer : Use SHELXL for structure refinement, starting with isotropic thermal parameters and progressing to anisotropic refinement. Address disorder using PART instructions and apply restraints for bond lengths/angles. Validate with R (<5%) and wR (<15%) indices. For visualization, employ ORTEP-3 to generate thermal ellipsoid plots .

Q. How does conformational analysis inform the reactivity of this compound in catalytic systems?

- Methodological Answer : Conduct Hirshfeld surface analysis to assess intermolecular interactions (e.g., π-π stacking, C-H···S bonds) in the crystal lattice. Pair this with DFT-based transition-state modeling to predict regioselectivity in reactions like electrophilic substitution. Correlate findings with experimental yields to identify steric or electronic influences .

Data Interpretation and Reporting

Q. How should researchers address contradictions in thermal stability data across studies?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert atmospheres (N/Ar) to measure decomposition temperatures. Compare results with literature values, accounting for differences in heating rates (5–20°C/min) and sample purity. Use Kissinger analysis to calculate activation energy () and identify decomposition mechanisms .

Q. What are best practices for documenting synthetic procedures in academic manuscripts?

- Methodological Answer : Follow Beilstein Journal guidelines: report reaction stoichiometry, solvent volumes, and purification methods (e.g., column chromatography gradients). Include characterization data (NMR, MS) for novel compounds in the main text; auxiliary data (e.g., HPLC traces) should be in supplementary materials. Cite established protocols for known intermediates .

Software and Tools

Q. Which software tools are essential for structural visualization and data analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.